molecular formula C7H8O B1602283 m-Cresol-d8 CAS No. 302911-90-6

m-Cresol-d8

Cat. No.: B1602283
CAS No.: 302911-90-6
M. Wt: 116.19 g/mol
InChI Key: RLSSMJSEOOYNOY-IWRLGKISSA-N
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Description

m-Cresol-d8: 3-Methylphenol-d8 , is a deuterated form of m-Cresol. It is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Cresol-d8 typically involves the deuteration of m-Cresol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound involves similar deuteration processes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: m-Cresol-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: m-Cresol-d8 is extensively used in NMR spectroscopy to study molecular structures and dynamics. Its deuterated nature provides clearer spectra by reducing background signals from hydrogen atoms .

Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its isotopic labeling helps in tracking the compound’s movement and transformation within biological systems .

Industry: this compound is used in the development of advanced materials and polymers. Its unique properties make it suitable for studying reaction mechanisms and material properties .

Comparison with Similar Compounds

Uniqueness: m-Cresol-d8 is unique due to its specific substitution pattern, which provides distinct spectral properties in NMR studies. Its applications in tracing metabolic pathways and studying reaction mechanisms make it a valuable tool in various scientific fields .

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583732
Record name 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-90-6
Record name 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-90-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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m-Cresol-d8
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Reactant of Route 6
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